Cotinine-N-D-glucoside Chloride
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Overview
Description
Cotinine-N-D-glucoside Chloride is a chemical compound with the molecular formula C16H23ClN2O6 and a molecular weight of 374.82 . It is a glucoside derivative of cotinine, which is a major metabolite of nicotine. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Cotinine-N-D-glucoside Chloride involves the glucosylation of cotinine. One common method includes the reaction of cotinine with a glucosyl donor under specific conditions to form the glucoside
Chemical Reactions Analysis
Cotinine-N-D-glucoside Chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the cotinine moiety.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used .
Scientific Research Applications
Cotinine-N-D-glucoside Chloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the quantification of cotinine and its derivatives.
Biology: The compound is used to study the metabolism of nicotine and its effects on biological systems.
Mechanism of Action
The mechanism of action of Cotinine-N-D-glucoside Chloride involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, leading to their activation and subsequent desensitization. This interaction affects various molecular pathways, including the Akt/GSK3/synaptophysin pathway, which is involved in synaptic plasticity and cognitive functions .
Comparison with Similar Compounds
Cotinine-N-D-glucoside Chloride is unique compared to other similar compounds due to its glucoside moiety, which enhances its solubility and stability. Similar compounds include:
Cotinine: The parent compound, which is a major metabolite of nicotine.
Nicotine: The primary alkaloid found in tobacco, known for its addictive properties.
Nicotinic Acid: A derivative of nicotine with different pharmacological effects.
These compounds share some structural similarities but differ in their pharmacological profiles and applications.
Properties
Molecular Formula |
C16H23ClN2O6 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-methyl-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-yl]pyrrolidin-2-one;chloride |
InChI |
InChI=1S/C16H23N2O6.ClH/c1-17-10(4-5-12(17)20)9-3-2-6-18(7-9)16-15(23)14(22)13(21)11(8-19)24-16;/h2-3,6-7,10-11,13-16,19,21-23H,4-5,8H2,1H3;1H/q+1;/p-1/t10?,11-,13-,14+,15-,16-;/m1./s1 |
InChI Key |
OHPHDXYZMXGSGF-NOJUVBOTSA-M |
Isomeric SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[Cl-] |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)CO)O)O)O.[Cl-] |
Origin of Product |
United States |
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